molecular formula C8H8N2O3 B2921119 Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate CAS No. 524926-69-0

Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

Cat. No.: B2921119
CAS No.: 524926-69-0
M. Wt: 180.163
InChI Key: TVXSYDRTLXASMS-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a heterocyclic compound with significant interest in the field of organic chemistry. This compound is part of the furan family, which is known for its diverse biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can then be methylated to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.

    Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Methyl 5-(4-cyanophenyl)furan-2-carboxylate

Uniqueness

Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of an amino group, cyano group, and methyl ester makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-4-6(8(11)12-2)5(3-9)7(10)13-4/h10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXSYDRTLXASMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)N)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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